1,3-Dicyclopropyl-1-nitrosourea
Description
Structure
3D Structure
Properties
CAS No. |
80413-75-8 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
1,3-dicyclopropyl-1-nitrosourea |
InChI |
InChI=1S/C7H11N3O2/c11-7(8-5-1-2-5)10(9-12)6-3-4-6/h5-6H,1-4H2,(H,8,11) |
InChI Key |
BVBVDWCJVTVEJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)N(C2CC2)N=O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 1,3 Dicyclopropyl 1 Nitrosourea
Direct Synthesis Strategies for 1,3-Dicyclopropyl-1-nitrosourea
The direct synthesis of this compound, while not extensively detailed in dedicated literature, can be approached through established methods for the synthesis of symmetrically disubstituted ureas followed by a nitrosation step.
Nitrosation Reactions in Dicyclopropyl Urea (B33335) Formation
The formation of this compound logically begins with the synthesis of its precursor, 1,3-dicyclopropylurea (B2559930). While specific literature for the synthesis of 1,3-dicyclopropylurea is scarce, general methods for producing symmetrically disubstituted ureas are well-established. One common approach involves the reaction of an amine with urea. For instance, a method for preparing N,N'-dicyclohexylurea involves reacting urea with cyclohexylamine (B46788). google.com A similar strategy could be employed for 1,3-dicyclopropylurea by reacting cyclopropylamine (B47189) with urea.
Once the 1,3-dicyclopropylurea precursor is obtained, the subsequent and crucial step is nitrosation to introduce the nitroso group. The nitrosation of ureas is a known chemical transformation. nih.gov This typically involves the use of a nitrosating agent, such as sodium nitrite, in an acidic medium. The acid protonates the urea, making it more susceptible to electrophilic attack by the nitrosating species derived from the nitrite.
A study on the mutagenic properties of N-cyclopropyl and N-allyl-N-nitroso compounds confirms the synthesis of N-nitroso-N-cyclopropyl urea. nih.gov This indicates that the nitrosation of a cyclopropyl-substituted urea is a feasible transformation. The general reaction would involve the treatment of 1,3-dicyclopropylurea with a nitrosating agent under controlled acidic conditions to yield this compound. It is important to note that in an unsymmetrically substituted urea, nitrosation can lead to isomeric products. nih.gov However, for a symmetrically substituted urea like 1,3-dicyclopropylurea, only one primary nitrosation product is expected.
Optimization of Reaction Conditions and Reagents
The optimization of the synthesis of this compound would focus on maximizing the yield and purity of the final product by carefully controlling the reaction parameters for both the urea formation and the nitrosation steps.
For the synthesis of the 1,3-dicyclopropylurea precursor, parameters such as the molar ratio of reactants, temperature, and reaction time are critical. In the synthesis of N,N'-dicyclohexylurea, a molar ratio of urea to cyclohexylamine of 1:2 to 1:4 in water, with heating to 180-240°C, resulted in high yields. google.com Similar optimization could be applied to the synthesis of 1,3-dicyclopropylurea.
For the nitrosation step, the choice of solvent, temperature, and the molar ratio of the urea to the nitrosating agent are key variables. The reaction is typically carried out at low temperatures to prevent the decomposition of the nitrosourea (B86855) product. The acidity of the reaction medium must also be carefully controlled to ensure efficient nitrosation while minimizing side reactions. Response surface methodology has been used to optimize the reaction conditions for the production of slow-release urea fertilizers, demonstrating a systematic approach to refining reaction parameters such as reactant concentrations. mdpi.comresearchgate.net A similar methodological approach could be employed to determine the optimal conditions for the nitrosation of 1,3-dicyclopropylurea. For instance, studies on the cyclopropanation of olefins using diazomethane (B1218177) generated from N-methyl-N-nitrosourea (MNU) have investigated the effects of solvent, molar ratios of reactants, and temperature to optimize the yield of cyclopropanated products. researchgate.net These principles of reaction optimization are transferable to the synthesis of this compound.
Synthesis of Cyclopropyl-Substituted Nitrosourea Analogues
The synthesis of analogues of this compound, where the cyclopropyl (B3062369) group is a key structural feature, has been explored in various contexts. These syntheses often leverage the unique chemical properties of the cyclopropane (B1198618) ring.
The synthesis of various cyclopropane-containing compounds serves as a basis for creating diverse nitrosourea analogs. Methodologies for creating cyclopropyl building blocks are varied and can be adapted to introduce different functionalities. For example, palladium-catalyzed cross-coupling reactions of aryl iodides with bicyclopropylidene can produce (1'-arylallylidene)cyclopropanes, which can then undergo further reactions. google.com
More directly, the synthesis of N-nitroso-N-cyclopropyl urea has been reported in the context of studying the mutagenic properties of N-cyclopropyl and N-allyl-N-nitroso compounds. nih.gov This research highlights the accessibility of cyclopropyl-substituted nitrosoureas. The synthesis of a cyclopropyl phosphonate (B1237965) nucleotide as a phosphate (B84403) mimic also demonstrates the successful incorporation of the cyclopropyl group into more complex molecules. rsc.org
Precursor Chemistry and Derivatization Pathways
The chemistry of alkylnitrosoureas and the unique reactivity of the cyclopropyl group allow for various derivatization pathways and the generation of interesting reactive intermediates.
Reactions of Alkylnitrosoureas in Various Media
Alkylnitrosoureas are known to be reactive compounds that can undergo various transformations depending on the reaction conditions. For example, the synthesis of an N-methyl-N-nitrosourea (MNU) analogue linked to a methidium nucleus has been described, and its hydrolysis and reactions with DNA were studied. nih.gov This demonstrates that the nitrosourea moiety can be incorporated into larger molecular scaffolds and that its reactivity can be modulated. The hydrolysis rates of N-nitroso-N-allyl urea and N-nitroso-N-cyclopropyl urea have been shown to not differ significantly in aqueous buffered solutions. nih.gov
Generation of Cyclopropyl-Derived Reactive Intermediates
A significant aspect of the chemistry of 1-cyclopropyl-1-nitrosoureas is their ability to generate unique reactive intermediates. It has been demonstrated that 1-cyclopropyl-1-nitrosourea can serve as a precursor for the in-situ generation of propadiene. This propadiene can then participate in Rh(III)-catalyzed syntheses of isoquinolinones and pyridinones that contain a methylene (B1212753) group. acs.org This highlights a valuable synthetic application of a cyclopropyl nitrosourea, where the cyclopropyl group ultimately directs the formation of a different, highly reactive species.
Furthermore, studies on the mutagenic properties of N-cyclopropyl and N-allyl-N-nitroso compounds have shed light on the nature of the alkylating species generated. nih.gov The hydrolysis of these compounds was expected to produce either cyclopropylating or allylating electrophiles. Interestingly, the analysis of the hydrolysate of all compounds, including the cyclopropyl derivatives, revealed only the presence of allyl alcohol and not cyclopropanol. This suggests a rearrangement of the initial cyclopropyl-derived reactive intermediate. Despite this rearrangement, the cyclopropylating analogs were found to be more effective mutagens than the allylating compounds. The researchers concluded that the diazonium ion intermediate, rather than the free cation, is the likely alkylating species in the case of the cyclopropylating compounds. nih.gov This indicates that the cyclopropyl group imparts unique reactivity to the nitrosourea, leading to a highly reactive intermediate that does not fully rearrange before reacting.
Mechanistic Investigations of Molecular Interactions and Reactivity
Molecular Mechanisms of DNA Alkylation by Nitrosourea (B86855) Derivatives
Nitrosourea compounds, including 1,3-dicyclopropyl-1-nitrosourea, are known to exert their effects primarily through the alkylation of DNA. This process involves the covalent attachment of alkyl groups to the DNA molecule, leading to structural damage and interference with cellular processes like replication and transcription. The decomposition of the nitrosourea molecule is a prerequisite for this activity, generating highly reactive electrophilic species that readily attack nucleophilic sites on DNA bases.
Formation of Specific DNA Adducts (e.g., O6-guanine alkylation)
The alkylating species generated from nitrosoureas react with various nucleophilic centers within the DNA structure. While several positions on all DNA bases can be alkylated, the O6-position of guanine (B1146940) is a particularly critical target for the cytotoxicity of these compounds. nih.govresearchgate.net The alkylation at this site, forming O6-alkylguanine, is a highly mutagenic lesion because it can lead to mispairing with thymine (B56734) instead of cytosine during DNA replication, resulting in G:C to A:T transition mutations. researchgate.net
Other sites of alkylation include the N7-position of guanine, which is the most frequent site of modification, and the N3-position of adenine. nih.govresearchgate.net However, the formation of O6-alkylguanine is considered a key determinant of the biological consequences of nitrosourea exposure. The repair of these O6-alkylguanine adducts is mediated by the enzyme O6-methylguanine-DNA methyltransferase (MGMT), which directly transfers the alkyl group from the guanine to one of its own cysteine residues. nih.govmdpi.com This action restores the integrity of the DNA but also inactivates the MGMT protein. nih.gov
Table 1: Common DNA Adducts Formed by Alkylating Agents
| Adduct | DNA Base | Position | Significance |
| O6-Alkylguanine | Guanine | O6 | Highly mutagenic and cytotoxic; critical lesion for therapeutic effect. researchgate.net |
| N7-Alkylguanine | Guanine | N7 | Most frequent adduct, can lead to depurination. researchgate.net |
| N3-Alkyladenine | Adenine | N3 | Can block DNA replication. researchgate.net |
| O4-Alkylthymine | Thymine | O4 | Also a miscoding lesion. mdpi.com |
Interstrand DNA Cross-link Formation
A particularly lethal form of DNA damage induced by certain nitrosoureas is the formation of interstrand cross-links (ICLs). quora.comechemi.com These covalent bridges between the two opposing strands of the DNA double helix physically prevent strand separation, thereby blocking essential cellular processes such as DNA replication and transcription. echemi.comnih.gov
The formation of ICLs is a two-step process. quora.com The first step involves the alkylation of a nucleophilic site, typically the O6-position of a guanine residue, on one strand of the DNA by the reactive intermediate derived from the nitrosourea. mdpi.com Following this initial monofunctional alkylation, a second, slower reaction occurs where the attached group reacts with a nucleophilic site on the opposite DNA strand, often the N1 of guanine or N3 of cytosine, to form the cross-link. quora.comechemi.com This delayed second step is characteristic of haloethylnitrosoureas, and while this compound lacks a haloethyl group, the principle of a two-step cross-linking mechanism following an initial alkylation event is a key feature of this class of compounds.
Generation and Reactivity of Electrophilic Species
The biological activity of this compound is contingent upon its chemical decomposition under physiological conditions. This breakdown is not an enzymatic process but a spontaneous chemical transformation that yields highly reactive electrophilic intermediates responsible for subsequent reactions with cellular components.
Carbocationic Intermediates
The decomposition of nitrosoureas in an aqueous environment leads to the formation of a diazonium ion, which is unstable and rapidly releases nitrogen gas to generate a carbocation (also known as a carbenium ion). capes.gov.br In the case of this compound, this would lead to the formation of a cyclopropylmethyl carbocation.
This specific carbocation is known to possess unusual and significant stability, even greater than that of a benzyl (B1604629) carbocation. quora.comstackexchange.com This enhanced stability is attributed to the unique electronic structure of the cyclopropane (B1198618) ring. The C-C bonds within the strained three-membered ring have a high degree of p-character and are described as "bent bonds." echemi.comstackexchange.com These bonds can overlap effectively with the vacant p-orbital of the adjacent carbocationic center, a phenomenon sometimes referred to as "dancing resonance." quora.comquora.com This delocalization of the positive charge over the cyclopropyl (B3062369) ring system significantly stabilizes the intermediate, making it a potent alkylating agent.
Table 2: Relative Stability of Carbocations
| Carbocation | Stabilizing Factors | Relative Stability |
| Tricyclopropylmethyl | Dancing Resonance (x3) | Highest |
| Dicyclopropylmethyl | Dancing Resonance (x2) | Very High |
| Cyclopropylmethyl | Dancing Resonance (x1) | High quora.comstackexchange.com |
| Benzyl | Resonance | Moderate |
| Tertiary Alkyl | Hyperconjugation, Inductive Effect | Lower |
Cyclopropyl-Derived Carbenes and Rearrangements
The high strain energy of the cyclopropane ring (approximately 115 kJ/mol) makes it susceptible to rearrangement reactions, particularly when a reactive center is generated adjacent to it. While the primary reactive species for DNA alkylation is the carbocation, the chemistry of cyclopropylmethyl systems is complex. Studies on related N-cyclopropyl-N-nitrosoureas have shown that their decomposition pathways can be atypical and highly influenced by substituents on the cyclopropane ring. researchgate.net
Computational and experimental investigations of related cyclopropyl-substituted reactive intermediates, such as nitrenium ions, have demonstrated a propensity for ring-opening and rearrangement reactions. chemrxiv.org These reactions can include ring expansion to form four-membered cyclobutyl systems or fragmentation via ethylene (B1197577) elimination. chemrxiv.org Although the formation of cyclopropyl-derived carbenes from this compound is not explicitly documented, the high-energy intermediates formed during its decomposition could potentially undergo such rearrangements. The ring-opening of a cyclopropylmethyl radical to a but-3-enyl radical is an extremely rapid and well-known process, highlighting the kinetic favorability of relieving the ring strain. This inherent reactivity suggests that besides direct alkylation, the cyclopropyl moieties could participate in more complex reaction cascades.
Influence on Cellular Macromolecules Beyond DNA
While DNA is the primary target, the reactive intermediates generated from nitrosoureas can also interact with other cellular macromolecules, such as proteins and lipids.
Furthermore, the reactive species generated during nitrosourea metabolism could contribute to oxidative stress. This state of oxidative imbalance can lead to lipid peroxidation, where polyunsaturated fatty acids in cell membranes are attacked, leading to membrane damage and the formation of reactive aldehydes. mdpi.comnih.gov While direct evidence for this compound inducing lipid peroxidation is limited, other nitrosoureas like BCNU have been implicated in processes linked to oxidative stress. nih.gov
Modulation of DNA Repair Pathways at the Molecular Level
Research specifically detailing the modulation of DNA repair pathways by this compound is not available in the reviewed scientific literature. While other nitrosourea compounds, such as BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) and CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea), are known to interact with and be influenced by DNA repair mechanisms, no direct studies on this compound's effects were found.
There is no specific data available in the scientific literature detailing the interactions between this compound and O6-Methylguanine-DNA Methyltransferase (MGMT). The role of MGMT in repairing DNA damage caused by alkylating agents is well-established for other nitrosoureas, where it removes alkyl groups from the O6 position of guanine, thereby mitigating cytotoxicity. nih.govmdpi-res.comresearchgate.netmdpi.com However, studies investigating this specific interaction for this compound have not been published.
Specific information regarding the involvement of Poly(ADP-ribose) Polymerase (PARP) in the cellular response to this compound is not present in the available scientific research. PARP enzymes are crucial for DNA repair signaling, particularly in the base excision repair pathway, and their inhibition can sensitize cells to DNA damaging agents. Nevertheless, no studies were found that investigate the relationship between PARP and this particular dicyclopropyl-containing nitrosourea.
Induction of Programmed Cell Death Pathways: Molecular Signaling
There is a lack of specific research on the induction of programmed cell death pathways and the associated molecular signaling by this compound. Programmed cell death, including apoptosis and other forms, is a common outcome of treatment with cytotoxic agents, but the specific mechanisms for this compound have not been elucidated.
No studies were identified that investigate the effect of this compound on polyamine metabolism or the induction of related enzymes such as spermidine/spermine (B22157) N1-acetyltransferase (SSAT), N1-acetylpolyamine oxidase (APAO), or spermine oxidase (SMO). While some polyamine analogues containing cyclopropyl groups have been studied for their effects on polyamine metabolism and their ability to induce programmed cell death, this research does not extend to this compound.
The role of oxidative stress and the generation of reactive oxygen species (ROS) in the mechanism of action of this compound has not been specifically studied or reported in the available scientific literature. For other cytotoxic agents, the induction of ROS can be a significant contributor to their cellular effects, leading to damage of cellular components and initiation of cell death pathways. However, no data currently links this mechanism specifically to this compound.
Structure Activity Relationship Sar Studies of 1,3 Dicyclopropyl 1 Nitrosourea and Analogues
Elucidation of Cyclopropyl (B3062369) Group Contributions to Biological Activity
The presence of cyclopropane (B1198618) rings in chemical structures is often associated with a wide spectrum of biological activities, including antitumor properties. researchgate.netunl.pt This is attributed to the unique structural and electronic properties of the three-membered ring. rsc.org In the context of 1,3-Dicyclopropyl-1-nitrosourea, these rings are pivotal in defining its interaction with biological targets. The high ring strain of the cyclopropyl group makes it electrophilic, enabling it to react with biological nucleophiles like amino acids and nucleotides. researchgate.netunl.pt
The steric and electronic properties of the cyclopropyl groups are predominant factors in the molecule's activity. rsc.org
Steric Effects : The cyclopropyl groups are rigid and sterically demanding. This bulk and defined three-dimensional shape can influence how the molecule fits into the active site of target enzymes or interacts with DNA. The rigidity imparted by the rings can lock the molecule into a specific conformation that is favorable for biological activity. unl.pt
Electronic Effects : The cyclopropane ring possesses unique electronic characteristics. The bonds within the ring have a high degree of p-character, allowing the ring to participate in electronic interactions. This electrophilic nature is a key factor in its mechanism of action, which involves the alkylation of biological macromolecules. researchgate.net The electronic effect of substituents is often a controlling factor in the ease of chemical reactions involving such structures. rsc.org
Comparative SAR within the Nitrosourea (B86855) Class
Comparing this compound with other analogues in the nitrosourea class highlights the unique contribution of its substituents. Nitrosoureas such as Carmustine (B1668450) (BCNU) and Lomustine (B1675051) (CCNU) feature chloroethyl groups, which are essential for their cross-linking activity on DNA. nih.gov In contrast, analogues where the chloroethyl group is replaced or its position is altered show varied activity. For instance, studies on MeCCNU analogues have shown that the stereochemistry (cis vs. trans isomers) of the cyclohexyl ring significantly impacts the therapeutic index. nih.gov Similarly, Russian-developed nitrosoureas like Lisomustine and Ormustine have demonstrated high antitumor activity against a range of experimental tumors, underscoring the importance of the substituent groups in defining efficacy. nih.gov
| Compound | Substituent at N-1 | Substituent at N-3 | Key Structural Feature |
|---|---|---|---|
| This compound | Cyclopropyl | Cyclopropyl | Contains two rigid, electrophilic cyclopropyl rings. |
| Carmustine (BCNU) | 2-Chloroethyl | 2-Chloroethyl | Features two reactive 2-chloroethyl groups, enabling DNA cross-linking. nih.gov |
| Lomustine (CCNU) | 2-Chloroethyl | Cyclohexyl | Combines a reactive 2-chloroethyl group with a lipophilic cyclohexyl ring. nih.gov |
| Semustine (MeCCNU) | 2-Chloroethyl | 4-Methylcyclohexyl | An analogue of CCNU with a methyl group on the cyclohexyl ring; activity is sensitive to stereoisomerism. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that relates the chemical structure of compounds to their biological activity using mathematical models. researchgate.net This approach is instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. researchgate.netnih.gov
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods used to understand the relationship between the three-dimensional properties of a molecule and its biological activity. nih.gov
CoMFA calculates steric and electrostatic fields around a set of aligned molecules to generate a QSAR model. The resulting contour maps show regions where bulky groups (steric field) or specific charge distributions (electrostatic field) would increase or decrease activity. mdpi.com
CoMSIA expands on this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.comresearchgate.net This provides a more detailed picture of the molecular properties that drive biological interactions. nih.gov
These models are validated statistically to ensure their predictive power. Key statistical parameters include the leave-one-out cross-validation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.comresearchgate.net
| 3D-QSAR Method | Key Fields | Typical q² (Cross-validated r²) | Typical r² (Conventional r²) | Primary Output |
|---|---|---|---|---|
| CoMFA | Steric, Electrostatic | 0.5 - 0.8+ nih.govmdpi.com | > 0.9 nih.govmdpi.com | 3D contour maps indicating favorable/unfavorable steric and electrostatic regions. mdpi.com |
| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | 0.5 - 0.8+ nih.govmdpi.com | > 0.9 nih.govmdpi.com | 3D contour maps for a wider range of physicochemical properties. nih.gov |
The ultimate goal of QSAR studies, including CoMFA and CoMSIA, is to guide the synthesis of new, more potent compounds. nih.gov The 3D contour maps generated by these models provide a visual roadmap for structural optimization. For example, if a CoMFA map indicates that a bulky, sterically-favored group is beneficial at a specific position, medicinal chemists can design and synthesize analogues that incorporate this feature. youtube.com Conversely, if a region shows that negative electrostatic potential is favored, new derivatives can be made with electron-withdrawing groups at that site. This predictive capability allows for a more rational approach to drug design, reducing the trial-and-error inherent in traditional synthesis and screening. researchgate.netu-strasbg.fr The models' "domain of applicability" must be considered, as their predictive power is highest for compounds that are structurally similar to those in the training set used to build the model. youtube.com
Metabolic Transformations and Decomposition Pathways in Biological Contexts
In Vitro Biotransformation of 1,3-Dicyclopropyl-1-nitrosourea
The in vitro biotransformation of this compound is primarily studied using liver microsomal preparations, which contain a high concentration of drug-metabolizing enzymes. nih.gov These studies are essential for elucidating the metabolic pathways that the compound is likely to undergo in a biological system. The primary routes of in vitro metabolism for nitrosourea (B86855) compounds, including those with cyclic substituents, involve oxidative reactions.
Research on analogous nitrosourea compounds suggests that the biotransformation of this compound likely involves two main pathways. One significant pathway is the hydroxylation of the cyclopropyl (B3062369) rings. This reaction is catalyzed by microsomal enzymes and results in the formation of hydroxylated metabolites. For other cycloalkyl-nitrosoureas, such as N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU), ring hydroxylation is a major metabolic event. nih.gov Therefore, it is anticipated that one or both of the cyclopropyl groups in this compound could be hydroxylated.
Another key biotransformation pathway is denitrosation, which involves the removal of the nitroso group. This enzymatic reaction has been observed for various nitrosoureas in liver microsomes and is dependent on the presence of NADPH. nih.gov The product of this reaction would be 1,3-dicyclopropylurea (B2559930). The rate of these metabolic processes is crucial as it competes with the spontaneous chemical decomposition of the parent compound. nih.gov
Enzymatic Degradation Mechanisms
The enzymatic degradation of this compound is primarily mediated by the cytochrome P450 (CYP) family of enzymes located in the liver microsomes. mdpi.com These enzymes are responsible for the oxidative metabolism of a wide range of xenobiotics. The specific CYP isozymes involved in the metabolism of this compound have not been definitively identified, but studies on similar compounds point towards the involvement of multiple forms.
The enzymatic degradation can be broadly categorized into two main types of reactions:
Hydroxylation: This involves the insertion of a hydroxyl group (-OH) onto one or both of the cyclopropyl rings. This process increases the polarity of the molecule, facilitating its eventual excretion. The hydroxylation can occur at different positions on the cyclopropyl ring, potentially leading to a variety of isomeric metabolites.
Denitrosation: This is the enzymatic removal of the nitroso (-NO) group. This reaction is a detoxification pathway, as the nitroso group is often associated with the biological activity of nitrosoureas. The resulting product is the corresponding urea (B33335) derivative. nih.gov
The interplay between these enzymatic pathways can vary depending on the specific conditions and the biological system being studied.
Spontaneous Chemical Decomposition Pathways
In addition to enzymatic degradation, this compound is susceptible to spontaneous chemical decomposition, particularly in aqueous environments. N-cyclopropyl-N-nitrosoureas have been noted to decompose more rapidly than their N-alkyl counterparts like N-methyl-N-nitrosourea. researchgate.net
One of the key spontaneous decomposition pathways is denitrosation, which is atypical for many alkylnitrosoureas under similar conditions. researchgate.net The stability of the N-cyclopropyl-N-nitrosourea and the ratio of decomposition products are significantly influenced by the substituents on the cyclopropane (B1198618) ring. researchgate.net
The decomposition of nitrosoureas in aqueous solution is known to proceed through the formation of a diazonium ion intermediate. In the case of this compound, this would likely involve the formation of a cyclopropyldiazonium ion. This reactive intermediate can then undergo further reactions to generate various decomposition products.
Characterization of Biologically Relevant Metabolites and Decomposition Products
The characterization of metabolites and decomposition products of this compound is typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.govmdpi.com This allows for the separation and identification of the various chemical species formed during biotransformation and decomposition.
Based on studies of analogous compounds, the following are the expected biologically relevant metabolites and decomposition products of this compound:
| Compound Type | Specific Compound Name | Formation Pathway |
| Metabolite | 1-(hydroxycyclopropyl)-3-cyclopropyl-1-nitrosourea | Enzymatic Hydroxylation |
| Metabolite | 1,3-bis(hydroxycyclopropyl)-1-nitrosourea | Enzymatic Hydroxylation |
| Metabolite | 1,3-dicyclopropylurea | Enzymatic Denitrosation |
| Decomposition Product | 1,3-dicyclopropylurea | Spontaneous Denitrosation |
| Decomposition Product | Cyclopropanol | Decomposition of Diazonium Ion |
| Decomposition Product | Cyclopropyldiazonium ion | Spontaneous Decomposition |
It is important to note that the cyclopropyl group can potentially undergo rearrangement to an allyl group under certain conditions, which could lead to the formation of allyl-containing metabolites or decomposition products. The identification and quantification of these products are essential for a complete understanding of the biological effects of this compound.
Advanced Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties of a molecule, which in turn govern its reactivity. For nitrosourea (B86855) compounds, these calculations can predict the most likely sites for chemical reactions, the stability of the molecule, and the energetic landscape of its decomposition pathways.
The therapeutic action of nitrosoureas is predicated on their decomposition to form reactive alkylating species. Quantum chemical calculations can map out the energetics of these decomposition pathways, identifying the transition states and intermediates involved. For nitrosoureas in general, decomposition is facilitated by the presence of cations, which can significantly perturb the electron distribution within the molecule. nih.gov Studies on protonated and lithiated syn-N-nitrosourea have shown that the presence of a cation at the oxygen of the nitroso group facilitates decomposition. nih.gov
The decomposition of nitrosoureas like carmustine (B1668450) in an aqueous medium has been studied using Density Functional Theory (DFT). acs.org These studies help in understanding the degradation mechanism which is crucial for their biological activity. While the specific energetic barriers and transition state geometries for 1,3-Dicyclopropyl-1-nitrosourea would be unique due to the electronic influence of the dicyclopropyl groups, the general mechanism is expected to be similar to other nitrosoureas. The process likely involves the formation of a diazonium ion, which is a key reactive intermediate. frontiersin.org
Table 1: Illustrative Reaction Intermediates in Nitrosourea Decomposition (Based on Analogous Compounds)
| Intermediate/Transition State | Description | Significance |
| Protonated Nitrosourea | The nitrosourea molecule with a proton attached, often at the nitroso oxygen. | Facilitates the initiation of the decomposition cascade. |
| Diazonium Ion | A highly reactive species formed after the cleavage of the N-NO bond. | The primary precursor to the alkylating species that interacts with DNA. |
| Isocyanate | Another product of nitrosourea decomposition. | Can carbamoylate proteins, contributing to the overall biological effect. |
This table is illustrative and based on the known decomposition pathways of other nitrosoureas. Specific intermediates for this compound would require dedicated computational studies.
Molecular Orbital (MO) theory provides a detailed picture of the electron distribution within a molecule. wikipedia.org Frontier molecular orbital (FMO) theory, in particular, simplifies the prediction of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comyoutube.com
For a molecule like this compound, the HOMO is likely to be located on the nitrosourea moiety, making it susceptible to electrophilic attack. Conversely, the LUMO would be the site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. taylorandfrancis.com The specific energies and localizations of these frontier orbitals in this compound would be influenced by the electron-donating or withdrawing nature of the dicyclopropyl groups.
Table 2: Conceptual Frontier Molecular Orbital Properties of this compound
| Molecular Orbital | General Location (Predicted) | Role in Reactivity |
| HOMO | Likely localized on the nitrosourea group, possibly with contributions from the nitrogen atoms. | Donates electrons; site of interaction with electrophiles. |
| LUMO | Likely centered on the nitroso group and adjacent atoms. | Accepts electrons; site of interaction with nucleophiles. |
This table presents a conceptual analysis. Precise HOMO-LUMO characteristics would need to be determined through specific quantum chemical calculations for this compound.
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.govacs.orgnih.govnih.govnih.gov These simulations can provide detailed insights into how a compound like this compound might interact with biological targets, such as DNA and proteins. nih.govresearchgate.netmdpi.comsci-hub.se
Given that the primary mechanism of action for nitrosoureas is the alkylation of DNA, MD simulations can be employed to model the binding of the reactive intermediates of this compound to a DNA strand. wikipedia.orgnih.gov Such simulations could reveal the preferred binding sites on the DNA, the stability of the resulting adduct, and any conformational changes in the DNA structure upon binding. For instance, studies on other small molecules have shown that MD simulations can elucidate the stability of ligand-receptor complexes and identify key interacting residues. wikipedia.orgresearchgate.net
While no specific MD simulation studies have been published for this compound, research on carmustine provides a relevant parallel. MD simulations have been used to study the encapsulation of carmustine in nanocarriers, demonstrating the utility of this method in understanding drug delivery systems at a molecular level. acs.org Similar approaches could be used to investigate the transport and delivery of this compound to its target site.
Prediction of Reactivity, Selectivity, and Stability via Computational Methods
Computational methods offer a predictive framework for assessing the chemical reactivity, selectivity, and stability of new compounds before their synthesis and experimental testing. mdpi.com By combining quantum chemical calculations and QSAR (Quantitative Structure-Activity Relationship) models, it is possible to forecast the biological activity of a molecule like this compound. nih.gov
For nitrosoureas, computational models can predict their potential to act as alkylating agents. For example, the reactivity of the diazonium ion intermediate is a key determinant of the compound's efficacy. Quantum chemical calculations can provide insights into the stability and reactivity of this intermediate. frontiersin.org Furthermore, computational approaches can help in understanding the structure-activity relationships within a series of compounds. For instance, in silico substructure searches and analysis have been used to identify novel nitrosourea analogs of lomustine (B1675051) with predicted ability to cross the blood-brain barrier. nih.gov
The stability of this compound, both in terms of its shelf-life and its metabolic fate, can also be assessed computationally. The decomposition pathways and their associated energy barriers, as calculated by quantum chemistry methods, provide a direct measure of its intrinsic stability. nih.gov
Applications of 1,3 Dicyclopropyl 1 Nitrosourea in Synthetic Organic Chemistry
Utilization as a Reagent for Functional Group Introduction
While primarily recognized for its role in generating reactive intermediates for cycloaddition reactions, the application of 1,3-dicyclopropyl-1-nitrosourea as a direct reagent for the introduction of specific functional groups is an area of ongoing investigation. The inherent strain of the cyclopropyl (B3062369) groups and the reactivity of the nitrosourea (B86855) functionality suggest potential for novel transformations. However, current literature predominantly focuses on its decomposition to form other reactive species rather than its direct use for functional group transfer.
Synthesis of Novel Strained Carbocyclic Systems (e.g., Rotanes, Triangulanes)
The cyclopropyl motif is a fundamental building block in the construction of highly strained and complex carbocyclic architectures such as rotanes and triangulanes. While the direct application of this compound in the synthesis of these specific systems is not extensively documented, its derivatives and related cyclopropyl-containing compounds are instrumental in such synthetic endeavors.
The high ring strain of cyclopropanes makes them suitable precursors for ring-expansion and rearrangement reactions, which are key strategies in the assembly of the intricate frameworks of rotanes and triangulanes. For instance, the conversion of oligo-cyclopropane precursors into ladderane structures, which are related to the core of some rotanes, has been explored through computational studies, suggesting the viability of pathways involving carbocation intermediates. nih.gov The synthesis of triangulenes, another class of strained non-Kekulé diradicals, often involves multi-step sequences starting from precursors that can be derived from cyclopropyl-containing building blocks.
Precursor in the Synthesis of Heterocyclic Scaffolds
A significant application of this compound and its analogues lies in their ability to serve as precursors for the in situ generation of allenes, which are then utilized in the synthesis of various heterocyclic scaffolds.
Rh(III)-Catalyzed Cycloaddition Reactions
Recent research has highlighted the utility of 1-cyclopropyl-1-nitrosourea as a convenient precursor for propadiene in rhodium(III)-catalyzed cycloaddition reactions. acs.orgacs.org This methodology provides a practical and efficient route to valuable heterocyclic structures such as isoquinolinones and pyridinones. acs.orgacs.org The reaction proceeds via a C-H activation and annulation sequence, demonstrating good regioselectivity and tolerance for a wide range of functional groups, including those with strong coordinating N-heterocyclic substituents. acs.orgacs.org
A notable example is the synthesis of isoquinolinones and pyridinones bearing a methylene (B1212753) group. acs.orgacs.org In this one-pot procedure, 1-cyclopropyl-1-nitrosourea decomposes to generate propadiene, which then participates in a [4+1] cycloaddition with benzamides or acrylamides under Rh(III) catalysis. acs.orgacs.org
Table 1: Rh(III)-Catalyzed Synthesis of Isoquinolinones and Pyridinones from 1-Cyclopropyl-1-nitrosourea
| Entry | Substrate | Product | Yield (%) |
| 1 | N-methoxybenzamide | 2-methoxy-3-methyleneisoquinolin-1(2H)-one | 85 |
| 2 | N-methoxy-4-methylbenzamide | 2-methoxy-6-methyl-3-methyleneisoquinolin-1(2H)-one | 82 |
| 3 | N-methoxy-4-fluorobenzamide | 6-fluoro-2-methoxy-3-methyleneisoquinolin-1(2H)-one | 78 |
| 4 | N-methoxy-3-methylbenzamide | 2-methoxy-7-methyl-3-methyleneisoquinolin-1(2H)-one | 80 |
| 5 | N-methoxy-2-methylbenzamide | 2-methoxy-8-methyl-3-methyleneisoquinolin-1(2H)-one | 75 |
| 6 | N-methoxy-4-chlorobenzamide | 6-chloro-2-methoxy-3-methyleneisoquinolin-1(2H)-one | 76 |
| 7 | N-methoxy-4-bromobenzamide | 6-bromo-2-methoxy-3-methyleneisoquinolin-1(2H)-one | 73 |
| 8 | N-methoxy-4-(trifluoromethyl)benzamide | 2-methoxy-6-(trifluoromethyl)-3-methyleneisoquinolin-1(2H)-one | 65 |
| 9 | N-methoxy-1-naphthamide | 2-methoxy-3-methylenebenzo[f]isoquinolin-1(2H)-one | 70 |
| 10 | N-methoxy-2-naphthamide | 3-methoxy-2-methylenebenzo[g]isoquinolin-4(3H)-one | 72 |
| 11 | N-methoxy-2-thiophenecarboxamide | 2-methoxy-3-methylenethieno[3,2-e]isoquinolin-1(2H)-one | 68 |
| 12 | N-methoxyacrylamide | 1-methoxy-3-methylenepiperidin-2-one | 55 |
Data sourced from Bai, J. et al. (2023). acs.org
Generation of Propadiene and its Synthetic Utility
The in situ generation of propadiene from 1-cyclopropyl-1-nitrosourea under mild conditions is a key feature of its synthetic utility. acs.orgacs.org Propadiene is a versatile C3 building block that can participate in various cycloaddition reactions. Beyond the Rh(III)-catalyzed reactions mentioned above, the generated propadiene can potentially be trapped by other reagents to form a diverse array of cyclic compounds. For example, domino Heck-Diels-Alder reactions of 1,3-dicyclopropyl-1,2-propadiene, a related allene (B1206475), have been shown to produce complex polycyclic systems. chemrxiv.org This suggests that the propadiene generated from this compound could be similarly employed in domino reaction sequences.
Exploration of New Carbene Precursors in Organic Synthesis
The decomposition of nitrosoureas can be a source of carbenes, and the structure of this compound makes it a potential precursor for the highly reactive dicyclopropylcarbene. Carbenes are neutral species with a divalent carbon atom and are valuable intermediates in organic synthesis, particularly for cyclopropanation reactions.
While the direct generation of dicyclopropylcarbene from this compound has not been definitively reported in the reviewed literature, the study of dicyclopropylcarbene generated from other precursors provides insight into its potential reactivity. acs.org Direct characterization has shown dicyclopropylcarbene to be a singlet carbene. acs.org Its reactions would likely include cyclopropanations and C-H insertion reactions, characteristic of carbene chemistry. The presence of the two cyclopropyl rings would be expected to influence the stability and reactivity of the carbene, potentially leading to unique synthetic outcomes. Further research is needed to explore the controlled generation of dicyclopropylcarbene from this compound and its subsequent synthetic applications.
Q & A
Basic: What are the standard methodologies for synthesizing and characterizing 1,3-dicyclopropyl-1-nitrosourea?
Methodological Answer:
Synthesis typically involves the reaction of cyclopropylamine with nitrosating agents under controlled conditions. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. For reproducibility, ensure reaction parameters (temperature, solvent, stoichiometry) are rigorously documented. X-ray crystallography may resolve ambiguities in stereochemistry or bond angles .
Advanced: How can researchers optimize synthetic yields while minimizing side reactions (e.g., dimerization) in this compound synthesis?
Methodological Answer:
Use kinetic studies to identify rate-limiting steps. For example, varying reaction temperatures and monitoring intermediate stability via time-resolved NMR can reveal optimal conditions. Additives like scavengers (e.g., urea derivatives) may suppress side reactions. Computational modeling (DFT) can predict thermodynamic favorability of pathways .
Basic: What analytical techniques are recommended for assessing the stability of this compound under varying conditions?
Methodological Answer:
Stability studies should include:
- Thermal stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
- Hydrolytic stability: HPLC monitoring of degradation products in aqueous buffers at different pH levels.
- Light sensitivity: UV-Vis spectroscopy under controlled irradiation.
Document degradation kinetics using Arrhenius plots to predict shelf-life .
Advanced: How can researchers resolve contradictions in reported stability data for this compound?
Methodological Answer:
Contradictions often arise from differences in experimental design (e.g., solvent purity, humidity). To address this:
Replicate studies under strictly controlled conditions.
Use hyphenated techniques (e.g., LC-MS) to identify trace degradants.
Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies.
Cross-validate findings with independent labs to confirm robustness .
Basic: What safety protocols are critical when handling nitrosourea compounds like this compound?
Methodological Answer:
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal/ocular exposure.
- Emergency procedures: Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation. Note: While describes protocols for a related nitrosamine, adapt these with caution due to structural differences .
- Store in airtight, light-resistant containers under inert gas to prevent decomposition .
Advanced: How can researchers design experiments to investigate the mutagenic potential of this compound?
Methodological Answer:
- In vitro assays: Ames test (bacterial reverse mutation) with metabolic activation (S9 fraction).
- In vivo models: Micronucleus assay in rodent bone marrow.
- Mechanistic studies: LC-MS/MS to detect DNA adduct formation. Ensure dose-response relationships are established and negative/positive controls are included .
Basic: How should researchers structure literature reviews to identify gaps in this compound research?
Methodological Answer:
- Use databases like SciFinder or Reaxys with search terms: This compound + synthesis, stability, toxicity.
- Filter results by publication type (e.g., peer-reviewed journals) and date (prioritize last 10 years).
- Map findings using a matrix to highlight understudied areas (e.g., metabolic pathways) .
Advanced: What strategies mitigate bias when interpreting conflicting spectral data (e.g., NMR shifts) for this compound?
Methodological Answer:
- Blind analysis: Have multiple researchers independently assign peaks.
- Cross-validate with computational NMR prediction tools (e.g., ACD/Labs).
- Compare with structurally analogous compounds to identify anomalous shifts.
- Publish raw data (e.g., in supplementary information) for transparency .
Basic: What experimental controls are essential in studies involving this compound?
Methodological Answer:
- Negative controls: Reaction mixtures without nitrosating agents to rule out autopolymerization.
- Positive controls: Use a stable nitrosourea derivative (e.g., BCNU) for comparative assays.
- Solvent controls in stability studies to isolate matrix effects .
Advanced: How can researchers apply the PICOT framework to design hypothesis-driven studies on this compound?
Methodological Answer:
Adapt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to chemical research:
- Population: Target biomolecules (e.g., DNA).
- Intervention: Dose/concentration of this compound.
- Comparison: Untreated controls or structurally similar nitrosoureas.
- Outcome: Quantitative metrics (e.g., IC50, mutation frequency).
- Time: Exposure duration in kinetic studies. Refine using iterative literature reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
